3,4-Dichlorobenzyl 4-methylbenzoate
Description
3,4-Dichlorobenzyl 4-methylbenzoate is an ester derivative combining a 3,4-dichlorobenzyl moiety with 4-methylbenzoic acid. The 3,4-dichlorobenzyl group is known to enhance lipophilicity, influencing solubility, stability, and biological interactions .
Properties
Molecular Formula |
C15H12Cl2O2 |
|---|---|
Molecular Weight |
295.2 g/mol |
IUPAC Name |
(3,4-dichlorophenyl)methyl 4-methylbenzoate |
InChI |
InChI=1S/C15H12Cl2O2/c1-10-2-5-12(6-3-10)15(18)19-9-11-4-7-13(16)14(17)8-11/h2-8H,9H2,1H3 |
InChI Key |
XVLXXYIAKAMRPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OCC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
3,4-Dichlorobenzyl Picolinate
- Structure : Combines 3,4-dichlorobenzyl alcohol with picolinic acid.
- Synthesis : Prepared via EDCI/DMAP-mediated coupling (82% yield, room temperature) .
- Applications : Used as a precursor in medicinal chemistry due to its aromatic heterocycle, which may enhance metal-binding properties in catalysis or drug design .
Alkyldimethyl 3,4-Dichlorobenzyl Quats
- Structure : Quaternary ammonium salts with a 3,4-dichlorobenzyl group.
- Applications : Widely employed in pesticides and disinfectants. The EPA permits surrogate testing for this group due to structural homogeneity .
- Regulatory Status : Requires subchronic and chronic toxicity studies for regulatory approval .
1-(3,4-Dichlorobenzyl)-1H-1,2,4-Triazole-3-Thiol
- Structure : Triazolethione derivative synthesized from 3,4-dichlorobenzyl chloride.
- Synthesis : Achieved via thiosemicarbazide reaction (82% yield) .
5-(3,4-Dichlorobenzyl)-1,3,4-Oxadiazole-2-Thiol
- Structure : Oxadiazole heterocycle with a 3,4-dichlorobenzyl substituent.
- Applications : Marketed as a fine chemical for pharmacological research (e.g., PI-21014 in ).
Physicochemical Properties
The 3,4-dichlorobenzyl group imparts distinct properties:
- Lipophilicity: Higher logP values compared to non-chlorinated analogs, improving membrane permeability but reducing aqueous solubility .
- Stability : Chlorine atoms enhance resistance to metabolic degradation, extending half-life in biological systems .
Table 1: Comparative Data for Selected Compounds
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